molecular formula C20H34O2 B104088 Kauran-16,17-diol CAS No. 16836-31-0

Kauran-16,17-diol

Cat. No. B104088
CAS RN: 16836-31-0
M. Wt: 306.5 g/mol
InChI Key: LCYWCTWYVKIBSA-ZYLYKIMZSA-N
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Description

Kauran-16,17-diol is a type of diterpenoid, which is a class of chemical compounds consisting of four isoprene units and belonging to the larger family of terpenes. Diterpenoids like Kauran-16,17-diol are known for their diverse range of biological activities and can be found in a variety of plants. They often exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities .

Synthesis Analysis

The synthesis of Kauran-16,17-diol and its derivatives has been a subject of interest due to their biological importance. One approach to synthesizing derivatives of Kauran-16,17-diol involves the use of oxidative polycyclization-pinacol processes, which can transform functionalized phenols into complex tetracycles characteristic of the kaurane family . Another method includes the Hoppe's homoaldol reaction followed by an intramolecular Mukaiyama-Michael-type reaction to afford the tetracyclic core structure of ent-kaurane diterpenoids . Additionally, biotransformation with microorganisms such as Verticillium lecanii has been explored as a route to synthesize hydroxylated kaurane diterpenoids .

Molecular Structure Analysis

The molecular structure of Kauran-16,17-diol and related compounds has been elucidated using various spectroscopic techniques, including 1D and 2D NMR spectroscopy. These techniques have allowed for the determination of the stereochemistry of hydroxyl groups at C-16 and C-17, which is crucial for the biological activity of these compounds . X-ray diffraction studies have also been used to establish the crystal structure of related kaurane derivatives, providing insight into their three-dimensional conformation .

Chemical Reactions Analysis

Kaurane diterpenoids undergo various chemical reactions that modify their structure and potentially their biological activity. For instance, esterification and reduction reactions have been used to synthesize novel kaurane derivatives from isosteviol . Biotransformation using microorganisms can also introduce new hydroxyl groups into the kaurane skeleton, leading to novel compounds with potentially different biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of Kauran-16,17-diol derivatives are influenced by their functional groups and stereochemistry. These compounds are typically isolated using techniques such as column chromatography and reversed-phase preparative HPLC . Their structures are characterized by spectral data, including NMR and mass spectrometry, which provide information on their molecular weight, functional groups, and connectivity . The biological activities of these compounds, such as their inhibitory effects on NO production and TNF-α secretion, are often evaluated in vitro using cell-based assays .

Scientific Research Applications

Chemical Constituents and Isolation

Kauran-16,17-diol has been isolated from various natural sources, demonstrating the widespread presence of this compound in nature. For instance, it was identified among the terpenoids isolated from Chloranthus multistachys, a member of the Chloranthaceae family (Yang & Yue, 2008). Similarly, it was discovered in the chemical constituents of Fritillaria monanth Migo, as part of a study to explore the plant's chemical makeup (Liu et al., 2007).

Biological Activities

Studies have revealed various biological activities associated with kauran-16,17-diol. A notable example is its inhibitory effect on TNF-α secretion, as demonstrated by compounds isolated from Acanthopanax koreanum, which include kaurane type diterpenoids (Cai et al., 2003). This suggests potential anti-inflammatory properties.

Pharmacological Potential

Research has also explored the pharmacological potential of kauran-16,17-diol. For instance, its presence in Annona squamosa was linked to anti-HIV activity, highlighting its potential in antiviral therapies (Wu et al., 1996). Additionally, it was found in Euphorbia stracheyi Boiss, where its cytotoxic activities against human cancer cell lines were evaluated (Liu et al., 2017), suggesting potential applications in cancer research.

Metabolic Studies

Ent-kaurane, a related compound, has been studied for its biosynthesis and metabolism in various plant systems. For example, research on Hordeum distichon (barley) revealed insights into the metabolism of ent-kaurene, which is closely related to kauran-16,17-diol (Murphy & Briggs, 1973).

Safety And Hazards

According to the available safety data sheet, Kauran-16,17-diol does not pose any physical, health, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

(1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYWCTWYVKIBSA-ZYLYKIMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kauran-16,17-diol

CAS RN

16836-31-0
Record name Kauran-16,17-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
GJP Murphy, DE Briggs - Phytochemistry, 1973 - Elsevier
Barley grains contain hydrocarbons, including a material indistinguishable from ent-kaurene by GLC, and which after appropriate chemical conversions contain material behaving like …
Number of citations: 15 www.sciencedirect.com
J KITAJIMA, NA NoDA, Y IDA, T KoMoRI… - Chemical and …, 1982 - jstage.jst.go.jp
Three new diterpenoids, in addition to trans-communol (1), trans-communic acid (obtaincd in the form of the methyl ester (2)], isomimaran-19-ol (3), isopimaran-19-oic acid [obtained in …
Number of citations: 25 www.jstage.jst.go.jp
T Murakami, T Isa, T Satake - Tetrahedron Letters, 1973 - Elsevier
Die oberirdischen Teile von Siegesbeckia pubescens Makino (Fam. Compositae) werden in der japanischen Volksmedizin" Kiren" genannt und gegen Gliederlahmung angewandt. …
Number of citations: 17 www.sciencedirect.com
JZ Wu, HL Ruan, CL Zeng, HA Cheng… - Journal of Asian …, 1999 - Taylor & Francis
Two new ent-kauranoid diterpenoid dimers, fritillebin C (1) and fritillebin D (2), were isolated from the bulbs of Fritillaria ebeiensis GD Yu and GQ Ji. Their structures were determined to …
Number of citations: 10 www.tandfonline.com
JZ Wu, HL Ruan, NH Yao, QS Zhao… - Journal of Asian …, 2000 - Taylor & Francis
A new ent-kaurane diterpenoid dimer, fritillebinide C (1) together with one known diterpenoid dimer fritillebinide B (2) were isolated from the bulbs of Fritillaria ebeiensis GD Yu et GQ Ji. …
Number of citations: 2 www.tandfonline.com
J Xu, P Guo, C Liu, Z Sun, L Gui, Y Guo… - Bioscience …, 2011 - jstage.jst.go.jp
The new kaurane diterpene, ent-3-butanoyloxykaur-15-en-17-ol, and four known kaurane diterpenes were isolated from the bulbs of Fritillaria ebeiensis. Their structures were …
Number of citations: 23 www.jstage.jst.go.jp
JR Hanson - 2013 - books.google.com
International Series of Monographs in Organic Chemistry, Volume 9: The Tetracyclic Diterpenes covers the physico-chemical properties, stereochemistry, reactions, and synthesis of …
Number of citations: 79 books.google.com
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
Beimu, Bulbus Fritillariae, is one of the most widely used Chinese medicines. The following items from Fritillaria species (Liliaceae) are officially listed in the Chinese Pharmacopoeia: …
Number of citations: 3 link.springer.com
Y Liu, Y Li, S Huang, H Zhang, C Deng, X Song… - Arabian Journal of …, 2022 - Elsevier
This paper is intended to review advances in the botanical, traditional uses, phytochemical, pharmacological and development and utilization studies of the genus Chloranthus. …
Number of citations: 8 www.sciencedirect.com
E Fujita, K Fuji, Y Nagao… - Bulletin of the …, 1975 - repository.kulib.kyoto-u.ac.jp
The Chemistry on Diterpenoids in 1973 Page 1 RIGHT: URL: CITATION: AUTHOR(S): ISSUE DATE: TITLE: The Chemistry on Diterpenoids in 1973 Fujita, Eiichi; Fuji, Kaoru; Nagao, …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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